molecular formula C9H7FN2O B13213978 3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile

3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13213978
M. Wt: 178.16 g/mol
InChI Key: LLQXCSLRRVLVEF-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced stability and bioavailability.

    Industry: The compound is used in the development of new materials with improved properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins and enzymes, leading to increased efficacy. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Fluoropyridine

Uniqueness

3-(5-Fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile is unique due to its specific substitution pattern and the presence of both fluorine and nitrile groups. This combination of functional groups imparts distinct physical, chemical, and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C9H7FN2O/c1-9(8(4-11)13-9)7-3-2-6(10)5-12-7/h2-3,5,8H,1H3

InChI Key

LLQXCSLRRVLVEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=NC=C(C=C2)F

Origin of Product

United States

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